5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Description
5-Ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core. Its structure includes a 5-ethyl substitution and a bulky 2-naphthyl group at position 3, distinguishing it from simpler coumarins like psoralen (7H-furo[3,2-g]chromen-7-one).
Properties
Molecular Formula |
C23H16O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-ethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-2-14-10-23(24)26-22-12-21-19(11-18(14)22)20(13-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-13H,2H2,1H3 |
InChI Key |
VEPRGUIRLOTUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can be achieved through multicomponent reactions involving 2-naphthol as a key starting material. The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of the desired furochromene scaffold . One common synthetic route involves the use of Lawesson’s reagent to replace the oxygen atom in the furochromene system with a sulfur atom, followed by further modifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions. The use of heterogeneous Brønsted acid catalysts under solvent-free conditions has been reported to be effective for the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological activity of furanocoumarins is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
- Key Observations: Naphthyl vs. Ethyl vs. Methyl Substitutions: Ethyl groups at position 5 (vs. methyl) may improve metabolic stability and prolong half-life . Dimerization Effects: Furanocoumarin dimers (e.g., unsymmetrical dimers in ) show CYP3A4 inhibition but differ in mechanism from monomeric derivatives like the target compound .
Biological Activity
5-Ethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a member of the furocoumarin family, which are known for their diverse biological activities and potential therapeutic applications. This compound, with a molecular formula of C₁₈H₁₈O₂, features a unique structure that includes an ethyl group and a naphthyl substituent, enhancing its lipophilicity and potentially influencing its biological interactions.
The compound's chemical properties play a crucial role in its biological activity. It has a molecular weight of 278.34 g/mol and a LogP value indicating significant lipophilicity, which may facilitate its interaction with cellular membranes and biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 278.34 g/mol |
| LogP | 6.40 |
| Density | 1.3 g/cm³ |
| Boiling Point | 557.6 °C |
Biological Activities
Furocoumarins, including this compound, exhibit various biological activities:
- Antioxidant Activity : Furocoumarins have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-Vitiligo Effects : Certain derivatives have shown efficacy in promoting melanogenesis, making them potential candidates for treating vitiligo by enhancing melanin production in skin cells .
- Antimicrobial Properties : Some studies indicate that furocoumarin derivatives may possess antimicrobial activity against various pathogens .
The biological activities of furocoumarins often involve multiple signaling pathways. For instance, studies have indicated that these compounds can activate the p38 MAPK pathway, leading to increased expression of melanogenic enzymes such as tyrosinase and MITF (Microphthalmia-associated transcription factor) in melanocytes . This mechanism is particularly relevant for their anti-vitiligo activity.
Case Studies
Several studies have investigated the biological effects of furocoumarin derivatives similar to this compound:
- Study on Anti-Vitiligo Activity : A study evaluated various furocoumarin derivatives for their ability to induce melanogenesis in B16F10 melanoma cells. Compounds substituted with electron-withdrawing groups exhibited enhanced activity, with some derivatives showing over 190% efficacy compared to the control .
- Antimicrobial Screening : In another study, related compounds were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial effects that warrant further investigation into their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
